An In-depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluorobutane
An In-depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-1,1,2-trifluorobutane, a polyhalogenated alkane, represents a class of compounds with significant potential in synthetic organic chemistry and materials science. The unique combination of bromine, chlorine, and fluorine atoms on a butane backbone imparts a distinct set of chemical and physical properties, making it a subject of interest for researchers exploring novel building blocks and functional molecules. The strategic placement of different halogens allows for selective chemical transformations, offering a versatile platform for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and anticipated chemical properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane, offering insights into its synthesis, reactivity, and safe handling.
Physicochemical Properties
| Property | Value/Information | Source/Basis |
| CAS Number | 1081534-24-8 | |
| Molecular Formula | C4H5BrClF3 | |
| Molecular Weight | 225.43 g/mol | |
| Boiling Point | Estimated to be in the range of 120-150 °C. This is an educated estimation based on the boiling points of structurally similar halogenated butanes. For instance, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane has a reported boiling point of 70 °C at a reduced pressure, which would be significantly higher at atmospheric pressure. The presence of multiple polar C-X bonds will lead to significant dipole-dipole interactions, increasing the boiling point relative to non-halogenated butanes. | Inferred from related compounds |
| Density | Expected to be significantly denser than water (>1.5 g/cm³). Halogenated hydrocarbons are generally dense liquids. | Inferred from related compounds |
| Solubility | Likely insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, and ethers. The non-polar alkyl chain and the presence of halogens contribute to its lipophilic character. | Inferred from related compounds |
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic features of 1-Bromo-2-chloro-1,1,2-trifluorobutane is crucial for its identification and characterization in a laboratory setting.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the second carbon. The protons on the ethyl group (CH₂CH₃) will be diastereotopic and will likely appear as complex multiplets. The chemical shifts will be influenced by the neighboring electronegative halogen atoms.
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¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the butane chain. The chemical shifts of the carbons bearing halogens (C1 and C2) will be significantly downfield.
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¹⁹F NMR: The fluorine NMR spectrum will be informative. The three fluorine atoms are on two different carbons, and their signals will likely show splitting due to coupling with each other and with the proton on the second carbon.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-F stretching absorptions in the region of 1000-1200 cm⁻¹. C-Cl and C-Br stretching vibrations will appear at lower frequencies, typically in the 600-800 cm⁻¹ range. The C-H stretching and bending vibrations of the ethyl group will also be present.[1]
Synthesis Strategies: A Mechanistic Perspective
While a specific, documented synthesis for 1-Bromo-2-chloro-1,1,2-trifluorobutane is not readily found in the literature, its synthesis can be approached through established methods for the halogenation of alkanes. A plausible and common method for introducing halogens to an alkane backbone is through free-radical halogenation.[2]
Conceptual Experimental Protocol: Free-Radical Halogenation
This protocol is a conceptual outline based on general procedures for free-radical halogenation and would require optimization for this specific target molecule.
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Reactant Preparation: A suitable starting material would be a partially halogenated butane, for example, 2-chloro-1,1,2-trifluorobutane. This precursor would need to be synthesized separately.
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Initiation: The reaction would be initiated by the homolytic cleavage of a bromine source (Br₂) using UV light or a radical initiator like AIBN (Azobisisobutyronitrile).[3]
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Propagation: The bromine radical would then abstract a hydrogen atom from the butane backbone, creating a carbon-centered radical. This radical would then react with another molecule of Br₂ to form the desired product and another bromine radical, continuing the chain reaction.
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Termination: The reaction is terminated by the combination of any two radicals.
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Work-up and Purification: The reaction mixture would likely contain a mixture of mono- and poly-brominated products, as well as unreacted starting material. Purification would be achieved through fractional distillation under reduced pressure.
Causality in Experimental Design: The choice of a free-radical pathway is dictated by the saturated nature of the alkane backbone. The selectivity of bromination over chlorination in free-radical reactions is a key consideration; bromine is generally more selective for the most substituted carbon, which could be leveraged to control the regiochemistry of the halogenation.[4]
Caption: Conceptual pathway for the synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane via free-radical bromination.
Chemical Reactivity: A Tale of Three Halogens
The reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane is governed by the nature of the carbon-halogen bonds. The C-F bond is the strongest and least reactive, while the C-Br bond is the weakest and most susceptible to nucleophilic attack.[5][6] This differential reactivity allows for selective chemical transformations.
Nucleophilic Substitution
The primary mode of reaction for this compound is expected to be nucleophilic substitution. The carbon atom attached to the bromine is the most electrophilic and will be the primary site of attack by nucleophiles. The order of leaving group ability is I > Br > Cl > F.[7] Therefore, reactions with nucleophiles are expected to selectively displace the bromide ion.
Illustrative Reaction Workflow:
Caption: Generalized workflow for the nucleophilic substitution of 1-Bromo-2-chloro-1,1,2-trifluorobutane.
Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Bromo-2-chloro-1,1,2-trifluorobutane in a suitable aprotic polar solvent (e.g., DMF or DMSO).
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Addition of Nucleophile: Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or a thiolate) to the solution.
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Reaction: Heat the reaction mixture to an appropriate temperature (this will need to be determined empirically) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature, and quench with water. Extract the product with an organic solvent.
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Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Safety and Handling
Given the lack of specific toxicological data for 1-Bromo-2-chloro-1,1,2-trifluorobutane, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for a related compound, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, suggest that it may be harmful if swallowed, in contact with skin, or if inhaled.[8]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
1-Bromo-2-chloro-1,1,2-trifluorobutane is a halogenated hydrocarbon with the potential to be a valuable tool in the arsenal of synthetic chemists. Its unique arrangement of different halogens offers the promise of selective and controlled chemical transformations. While there is a scarcity of published data on this specific molecule, its properties and reactivity can be reasonably predicted based on the well-established principles of organic chemistry and the behavior of analogous compounds. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. As with any new chemical entity, a thorough investigation of its toxicological properties is essential to ensure its safe handling and application.
References
-
What is the halogenation of alkanes? What is reactivity and selectivity in free radical substitution? - Quora. [Link]
-
Reactions of Alkanes - The Fact Factor. [Link]
-
alkanes and cycloalkanes with chlorine or bromine - Chemguide. [Link]
-
Free-radical halogenation - L.S.College, Muzaffarpur. [Link]
-
THE HALOGENATION OF ALKANES. [Link]
-
LECTURE 4 (d) Polyhalogenation The products of the reactions of alkanes with halogens very often still contain C – H bonds and. [Link]
-
The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - MDPI. [Link]
-
Free-Radical Halogenation of Alkanes | PDF | Chlorine - Scribd. [Link]
-
What is nucleophilic substitution? - Chemguide. [Link]
-
3.8: Selectivity in Radical Halogenation with Fluorine and Bromine - Chemistry LibreTexts. [Link]
-
4.8: Selectivity in Radical Halogenation with Fluorine and Bromine - Chemistry LibreTexts. [Link]
-
Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study - ResearchGate. [Link]
-
Halogenated Organic Compounds | Spectroscopy Online. [Link]
-
Nucleophilic Substitution | AQA A-Level Chemistry. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemguide.net [chemguide.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
